5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide
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Overview
Description
5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, a carboxamide group at the 3rd position, and a 4-(diethylamino)phenyl group attached to the nitrogen atom of the carboxamide. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide typically involves the following steps:
Bromination: The pyridine ring is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Carboxylation: The brominated pyridine is then subjected to carboxylation to introduce the carboxamide group at the 3rd position. This can be achieved using carbon dioxide under high pressure and temperature.
Amidation: The final step involves the reaction of the carboxylated pyridine with 4-(diethylamino)aniline to form the desired compound. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide
- 5-fluoro-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide
- 5-iodo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide
Uniqueness
5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also affect the compound’s electronic properties, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O/c1-3-20(4-2)15-7-5-14(6-8-15)19-16(21)12-9-13(17)11-18-10-12/h5-11H,3-4H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIALZPYXZNNJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977140 |
Source
|
Record name | 5-Bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6156-43-0 |
Source
|
Record name | 5-Bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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